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Compound of Interest

Compound Name: d[Cha4]-AVP

Cat. No.: B15571420 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the vasopressin V1b receptor agonist, d[Cha4]-
AVP, and its cross-reactivity with the oxytocin receptor. The following sections present

quantitative data, experimental methodologies, and signaling pathway diagrams to offer a

comprehensive understanding of its pharmacological profile.

Quantitative Comparison of Receptor Binding and
Functional Activity
The selectivity of d[Cha4]-AVP for vasopressin receptors over the oxytocin receptor is critical

for its use as a specific pharmacological tool. The data summarized below, collated from

multiple studies, quantifies this selectivity in terms of binding affinity (Ki) and functional potency

(EC50/pEC50 or KB/pKB).
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Ligand
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Species
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Selectiv
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hOTR)

Referen
ce

d[Cha4]-

AVP
V1b Human Binding pKi 9.68 100-fold [1][2]

OT Human Binding pKi 7.68 - [1][2]

V1a Human
Function

al
pEC50 6.53 - [1][2]

V2 Human
Function

al
pEC50 5.92 - [1][2]

OT Human
Function

al
pKB

6.31

(Antagoni

st)

- [1][2]

V1a Rat Binding Ki (nM) 2297 0.62-fold [3]

V1b Rat Binding Ki (nM) 1.4 1021-fold [3]

OT Rat Binding Ki (nM) 1430 - [3]

Key Observations:

d[Cha4]-AVP demonstrates a high affinity for the human V1b receptor, with a pKi of 9.68.[1]

[2]

Its affinity for the human oxytocin receptor is approximately 100-fold lower (pKi = 7.68).[1][2]

Functionally, d[Cha4]-AVP acts as a potent agonist at the human V1b receptor, while

exhibiting significantly lower agonist potency at V1a and V2 receptors.[1][2]

Notably, at the human oxytocin receptor, d[Cha4]-AVP behaves as a weak antagonist.[1][2]

In rat tissues, d[Cha4]-AVP also shows high selectivity for the V1b receptor over the V1a

and oxytocin receptors.[3]
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Signaling Pathways
The activation of vasopressin and oxytocin receptors initiates distinct downstream signaling

cascades. Understanding these pathways is crucial for interpreting the functional

consequences of ligand binding.
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Caption: Simplified signaling pathways for vasopressin and oxytocin receptors.

Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental

techniques: radioligand binding assays and intracellular calcium mobilization assays.

Radioligand Binding Assay
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This assay measures the affinity of a ligand for a specific receptor.

Prepare cell membranes
expressing the target receptor

Incubate membranes with a radiolabeled
ligand (e.g., [3H]-AVP or [3H]-OT)

Add increasing concentrations
of the unlabeled competitor

ligand (d[Cha4]-AVP)

Incubate to allow binding
to reach equilibrium

Separate bound from
free radioligand

(e.g., via filtration)

Quantify radioactivity
of the bound ligand

Analyze data to determine
IC50 and calculate Ki

Click to download full resolution via product page

Caption: General workflow for a radioligand competition binding assay.

Detailed Methodology:

Membrane Preparation: Cell membranes from cell lines stably expressing the human or rat

vasopressin or oxytocin receptors (e.g., CHO or HEK293 cells) are prepared. This typically

involves cell lysis and centrifugation to isolate the membrane fraction.

Incubation: The membranes are incubated in a buffer solution containing a constant

concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [3H]-Arginine
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Vasopressin for vasopressin receptors or [3H]-Oxytocin for the oxytocin receptor).

Competition: Increasing concentrations of the unlabeled test compound, d[Cha4]-AVP, are

added to the incubation mixture.

Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow

the binding to reach equilibrium.

Separation: The bound radioligand is separated from the free (unbound) radioligand. A

common method is rapid filtration through glass fiber filters, which trap the membranes with

the bound radioligand.

Quantification: The amount of radioactivity on the filters is measured using a scintillation

counter.

Data Analysis: The data are plotted as the percentage of specific binding versus the

concentration of the competitor ligand. A non-linear regression analysis is used to determine

the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of

the radioligand). The Ki (inhibition constant), which represents the affinity of the competitor

for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a ligand to activate a Gq-coupled receptor, such

as the vasopressin V1a and V1b receptors and the oxytocin receptor, leading to an increase in

intracellular calcium concentration.
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Culture cells expressing
the target receptor in a

multi-well plate

Load cells with a
calcium-sensitive fluorescent

dye (e.g., Fura-2 AM or Fluo-4 AM)

Incubate to allow for
dye de-esterification

Add increasing concentrations
of the agonist (d[Cha4]-AVP)

Measure the change in
fluorescence intensity over time

using a plate reader

Analyze the dose-response
curve to determine EC50

Click to download full resolution via product page

Caption: General workflow for an intracellular calcium mobilization assay.

Detailed Methodology:

Cell Culture: Cells stably expressing the receptor of interest are seeded into a multi-well

plate (typically 96 or 384 wells) and allowed to adhere overnight.

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2

AM or Fluo-4 AM. These dyes are cell-permeant and become fluorescent upon binding to

calcium.

Incubation: The cells are incubated to allow for the de-esterification of the dye, which traps it

inside the cells.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15571420?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Agonist Addition: A baseline fluorescence reading is taken before the addition of the test

compound. Then, increasing concentrations of d[Cha4]-AVP are added to the wells.

Fluorescence Measurement: The change in fluorescence intensity is monitored over time

using a fluorescence plate reader. An increase in fluorescence indicates an increase in

intracellular calcium concentration.

Data Analysis: The peak fluorescence response at each agonist concentration is measured.

The data are then plotted as the response versus the agonist concentration, and a sigmoidal

dose-response curve is fitted to the data to determine the EC50 value (the concentration of

the agonist that produces 50% of the maximal response). The pEC50 is the negative

logarithm of the EC50. For antagonist testing, cells are pre-incubated with the antagonist

before the addition of a known agonist, and the shift in the agonist's dose-response curve is

used to calculate the antagonist's potency (KB or pKB).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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